molecular formula C14H15N3O3 B4246609 N-{3-[(furan-2-ylcarbonyl)amino]propyl}pyridine-3-carboxamide

N-{3-[(furan-2-ylcarbonyl)amino]propyl}pyridine-3-carboxamide

Cat. No.: B4246609
M. Wt: 273.29 g/mol
InChI Key: OXEDRLFRNVCKCV-UHFFFAOYSA-N
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Description

N-{3-[(furan-2-ylcarbonyl)amino]propyl}pyridine-3-carboxamide is a compound that combines the structural features of nicotinamide and furoyl groups. . The furoyl group, derived from furan, adds unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(furan-2-ylcarbonyl)amino]propyl}pyridine-3-carboxamide typically involves the reaction of nicotinamide with a furoyl chloride derivative. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(furan-2-ylcarbonyl)amino]propyl}pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{3-[(furan-2-ylcarbonyl)amino]propyl}pyridine-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-[(furan-2-ylcarbonyl)amino]propyl}pyridine-3-carboxamide involves its interaction with various molecular targets:

    Nicotinamide Pathway: Acts as a precursor for nicotinamide adenine dinucleotide (NAD+), which is essential for cellular energy metabolism and DNA repair.

    Anti-inflammatory Pathway: Inhibits the production of pro-inflammatory cytokines, reducing inflammation.

    Antioxidant Pathway: Scavenges free radicals, protecting cells from oxidative stress

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(furan-2-ylcarbonyl)amino]propyl}pyridine-3-carboxamide is unique due to the combination of nicotinamide and furoyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

N-[3-(furan-2-carbonylamino)propyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-13(11-4-1-6-15-10-11)16-7-3-8-17-14(19)12-5-2-9-20-12/h1-2,4-6,9-10H,3,7-8H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEDRLFRNVCKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCCNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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